2-[2-bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-(2-phenylethyl)acetamide;dihydrochloride
Overview
Description
2-[2-bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-(2-phenylethyl)acetamide;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a brominated aromatic ring, a methoxy group, and a morpholine moiety, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-(2-phenylethyl)acetamide;dihydrochloride typically involves multiple steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Aminomethylation: The attachment of the morpholine moiety via an aminomethyl group.
Acetamide Formation: The final step involves the formation of the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions may target the bromine atom or the acetamide group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or reduced amide products.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[2-bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-(2-phenylethyl)acetamide;dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromine and methoxy groups may facilitate binding to enzymes or receptors, while the morpholine moiety can enhance solubility and bioavailability. The compound may modulate biochemical pathways by inhibiting or activating specific proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-6-methoxy-4-methylpyridine
- 2-bromo-4-methoxybenzoic acid
Uniqueness
2-[2-bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-(2-phenylethyl)acetamide;dihydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine moiety, in particular, differentiates it from other brominated aromatic compounds.
Properties
IUPAC Name |
2-[2-bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-(2-phenylethyl)acetamide;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34BrN3O4.2ClH/c1-31-23-17-21(18-27-9-5-11-29-12-14-32-15-13-29)16-22(26)25(23)33-19-24(30)28-10-8-20-6-3-2-4-7-20;;/h2-4,6-7,16-17,27H,5,8-15,18-19H2,1H3,(H,28,30);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVRBMQYTSFMQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCCCN2CCOCC2)Br)OCC(=O)NCCC3=CC=CC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36BrCl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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